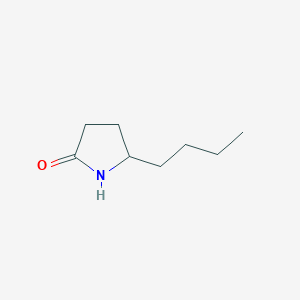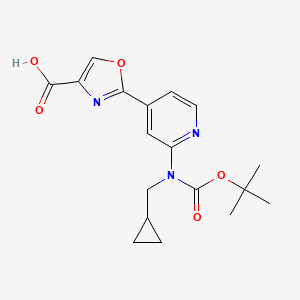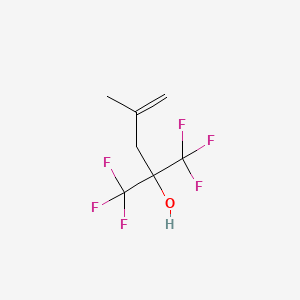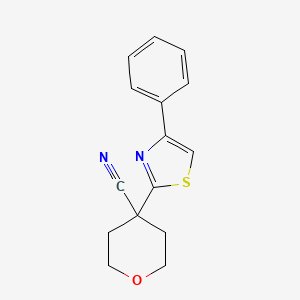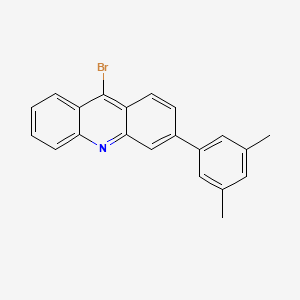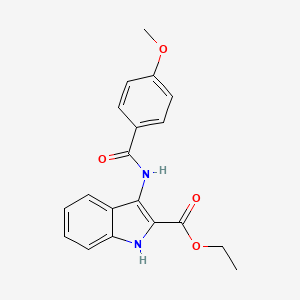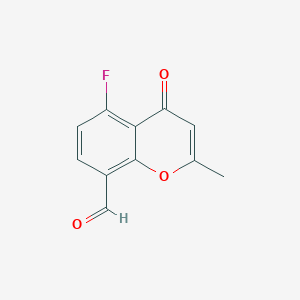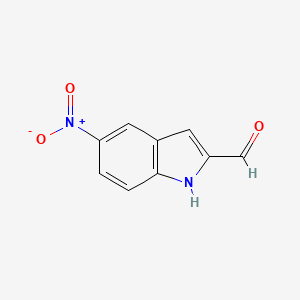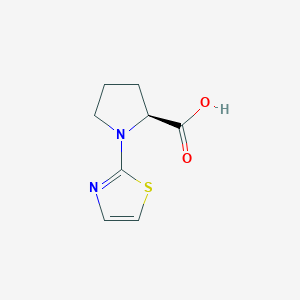
Thiazol-2-yl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazol-2-yl-L-proline is a heterocyclic compound that features a thiazole ring and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate thioamides with α-halo ketones to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
化学反应分析
Types of Reactions
Thiazol-2-yl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学研究应用
Thiazol-2-yl-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of Thiazol-2-yl-L-proline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The compound’s effects are mediated through its ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with its targets.
相似化合物的比较
Similar Compounds
1,2,3-Triazoles: These compounds also contain a nitrogen-rich heterocyclic ring and are known for their stability and biological activities.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid share structural similarities and are used in similar applications.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid are structurally related and have comparable chemical properties.
Uniqueness
Thiazol-2-yl-L-proline is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties
属性
分子式 |
C8H10N2O2S |
|---|---|
分子量 |
198.24 g/mol |
IUPAC 名称 |
(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8/h3,5-6H,1-2,4H2,(H,11,12)/t6-/m0/s1 |
InChI 键 |
XGQJFVPSDZWOII-LURJTMIESA-N |
手性 SMILES |
C1C[C@H](N(C1)C2=NC=CS2)C(=O)O |
规范 SMILES |
C1CC(N(C1)C2=NC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


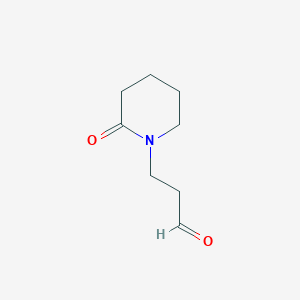
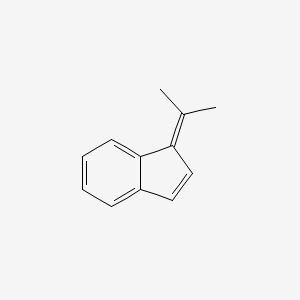
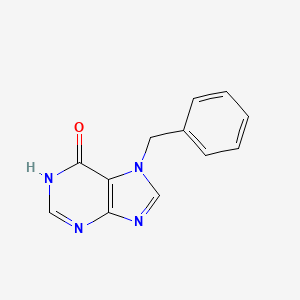
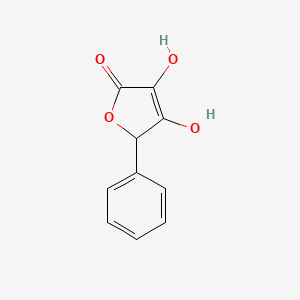
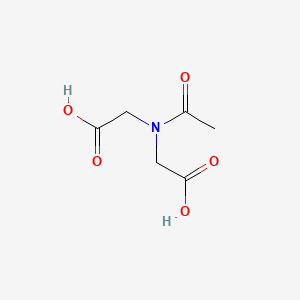
![8-Oxabicyclo[3.2.1]oct-6-en-2-one](/img/structure/B8699062.png)
